molecular formula C12H12O4 B1532569 Ethyl 4-oxochroman-3-carboxylate CAS No. 153787-16-7

Ethyl 4-oxochroman-3-carboxylate

Cat. No. B1532569
M. Wt: 220.22 g/mol
InChI Key: WBTNJXOCKWYEAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-oxochroman-3-carboxylate involves the condensation of o-hydroxyacetophenone and diethyl oxalate . This compound slowly and partially isomerizes in solution to the phenolic ketone, but in the presence of mineral acid, it is rapidly dehydrated directly to ethyl 4-oxochromen-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxochroman-3-carboxylate is confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .


Chemical Reactions Analysis

The reactions of Ethyl 4-oxochroman-3-carboxylate were classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .


Physical And Chemical Properties Analysis

Ethyl 4-oxochroman-3-carboxylate is a pale yellow crystalline powder with a sweet, fruity odor. More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 4-oxochroman-3-carboxylate serves as a key compound in the synthesis of various chemical derivatives. Loubinoux et al. (1987) demonstrated the synthesis of ethyl 3-alkyl-4-oxochroman-3-carboxylates, exploring reactions on these compounds to form various derivatives. This process involves condensation reactions, hydrolysis, and cyclization using specific reagents like aluminium chloride (Loubinoux et al., 1987).

Chemical Transformations and Reactivity Studies

The research by Bevan and Ellis (1983) focused on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, showcasing its ability to undergo various chemical transformations. Their work highlighted the compound's reactivity, particularly in the presence of mineral acid, leading to rapid dehydration and the formation of ethyl 4-oxochromen-2-carboxylate (Bevan & Ellis, 1983).

Pharmaceutical and Synthetic Applications

In pharmaceutical research and synthesis, ethyl 4-oxochroman-3-carboxylate has shown potential. Zhu et al. (2003) utilized it in the synthesis of functionalized tetrahydropyridines, demonstrating its utility in forming complex organic structures with potential pharmaceutical applications (Zhu et al., 2003).

Safety And Hazards

The safety data sheet for Ethyl coumarin-3-carboxylate indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of coumarin derivatives, including Ethyl 4-oxochroman-3-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Future research may focus on developing novel and practical methods for the synthesis of organic molecules containing such structural moiety .

properties

IUPAC Name

ethyl 4-oxo-2,3-dihydrochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-6,9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTNJXOCKWYEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxochroman-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kenny, SP Schröder, NJ Taylor, P Jackson… - …, 2018 - thieme-connect.com
This article describes the palladium-catalysed three-component coupling of 1,3-dicarbonyl compounds with nucleophiles and propargylic electrophiles for the generation of quaternary …
Number of citations: 7 www.thieme-connect.com

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